molecular formula C10H18LiNO5 B6194835 lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate CAS No. 2680523-07-1

lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate

Cat. No.: B6194835
CAS No.: 2680523-07-1
M. Wt: 239.2
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Description

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is a complex organic compound that features a lithium ion coordinated to a tert-butoxycarbonyl-protected amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a lithium ion to form the final compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Acidic Conditions: For deprotection of the Boc group, acids such as trifluoroacetic acid are commonly used.

    Oxidizing Agents: Reagents like potassium permanganate can oxidize the hydroxyl group.

    Reducing Agents: Sodium borohydride can reduce the hydroxyl group to a corresponding alcohol.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Oxidized Products: Oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.

    Reduced Products: Reduction can yield alcohols.

Scientific Research Applications

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate involves the interaction of the lithium ion with various molecular targets. The lithium ion can stabilize certain intermediates in chemical reactions, thereby influencing the reaction pathways. The tert-butoxycarbonyl group provides steric hindrance, which can affect the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Lithium tert-butoxide: Shares the lithium ion and tert-butyl group but lacks the amino acid moiety.

    Boc-protected Amino Acids: Similar in structure but without the lithium ion.

Uniqueness

Lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate is unique due to the combination of a lithium ion with a Boc-protected amino acid. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

2680523-07-1

Molecular Formula

C10H18LiNO5

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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